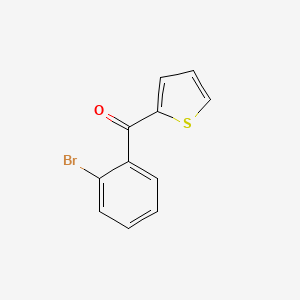

(2-Bromophenyl)(thiophen-2-yl)methanone

Description

Properties

CAS No. |

6933-32-0 |

|---|---|

Molecular Formula |

C11H7BrOS |

Molecular Weight |

267.14 g/mol |

IUPAC Name |

(2-bromophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H7BrOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H |

InChI Key |

UBIACPJPSJPEDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (2-Bromophenyl)(thiophen-2-yl)methanone

CAS Number: 6933-32-0[1]

Executive Summary

(2-Bromophenyl)(thiophen-2-yl)methanone (CAS 6933-32-0) is a critical organosulfur building block utilized primarily in the synthesis of pharmacologically active heterocycles and organic semiconductor materials.[1] Characterized by an ortho-brominated benzoyl moiety linked to a thiophene ring, this scaffold offers unique steric properties and dual-site reactivity (electrophilic carbonyl and nucleophilic/coupling-ready aryl bromide). This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in medicinal chemistry.[2]

Identity & Physicochemical Profile[1][3][4][5][6][7]

The compound is an unsymmetrical ketone featuring two distinct aromatic systems. The ortho-bromo substituent induces significant torsional strain, preventing coplanarity between the phenyl and carbonyl groups, which influences both its reactivity and spectral characteristics.

Table 1: Chemical Identity & Properties[2]

| Property | Data |

| CAS Number | 6933-32-0 |

| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |

| Synonyms | 2-Bromobenzoylthiophene; (2-Bromophenyl)-2-thienylmethanone |

| Molecular Formula | C₁₁H₇BrOS |

| Molecular Weight | 267.14 g/mol |

| Appearance | Viscous yellow oil or low-melting solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, THF; Insoluble in water |

| Key Functional Groups | Aryl Bromide (C-Br), Ketone (C=O), Thiophene |

| SMILES | O=C(C1=CC=CS1)C2=CC=CC=C2Br |

Synthetic Pathways[5][7][9][10]

The synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone is most reliably achieved via Friedel-Crafts Acylation . This method is preferred over Grignard addition to nitriles due to higher atom economy and easier purification.

Protocol: Friedel-Crafts Acylation (Lewis Acid Mediated)

Reaction Logic: The reaction involves the electrophilic aromatic substitution of thiophene using 2-bromobenzoyl chloride. Thiophene is highly reactive toward electrophiles; thus, mild Lewis acids (like SnCl₄ or AlCl₃) or even catalyst-free conditions at elevated temperatures can sometimes be used, though controlled catalysis is standard to prevent polymerization.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate: Thiophene (1.0 equiv).[3]

-

Acylating Agent: 2-Bromobenzoyl chloride (1.1 equiv).

-

Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.1–1.2 equiv).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

-

Execution:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solubilization: Dissolve 2-bromobenzoyl chloride in dry DCM at 0°C.

-

Catalyst Addition: Add AlCl₃ portion-wise to the stirred solution. The mixture may turn yellow/orange.

-

Acylation: Add thiophene dropwise over 30 minutes, maintaining the temperature below 5°C to minimize polymerization of thiophene.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Work-up & Purification:

-

Quench: Carefully pour the reaction mixture onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Wash: Wash combined organics with sat. NaHCO₃ (to remove acid) and brine.

-

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (Gradient: 0–10% EtOAc in Hexanes) yields the pure ketone.

-

Figure 1: Friedel-Crafts acylation workflow for the synthesis of CAS 6933-32-0.

Applications in Drug Discovery & Materials Science[2][11]

This molecule serves as a "linchpin" scaffold. The bromine atom allows for divergent synthesis via palladium-catalyzed cross-coupling, while the ketone can be reduced, reductive-aminated, or cyclized.

A. Medicinal Chemistry: Scaffold for Bioactive Heterocycles

The (2-bromophenyl)-thiophene motif is a precursor for fused tricyclic systems (e.g., thieno-isoquinolines) often explored as:

-

Kinase Inhibitors: Targeting ATP binding pockets where the thiophene mimics the purine core.

-

Anti-inflammatory Agents: Precursors to mPGES-1 inhibitors.

-

GPCR Ligands: The steric bulk of the ortho-bromo group locks the conformation, potentially increasing receptor selectivity.

B. Materials Science: Organic Electronics

Thiophene derivatives are fundamental to Organic Field-Effect Transistors (OFETs). This ketone can be converted into:

-

Thiophene-Phenylene Co-oligomers: Via Suzuki coupling at the bromine site.

-

Core-Functionalized Monomers: The ketone bridge disrupts conjugation, but subsequent cyclization (e.g., McMurry coupling) can restore extended π-systems.

Figure 2: Divergent synthetic utility of the scaffold in generating functional libraries.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral features are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

Thiophene Protons: Look for three distinct signals (dd or ddd) in the aromatic region (δ 7.0–7.8 ppm). The proton adjacent to the sulfur (H-5) and the ketone (H-3) will be deshielded.

-

Phenyl Protons: The ortho-bromo substitution creates a complex ABCD system. The proton ortho to the carbonyl is typically the most deshielded doublet (~δ 7.4–7.6 ppm).

-

-

¹³C NMR:

-

Carbonyl (C=O): Distinct peak ~185–190 ppm.

-

C-Br: Carbon attached to bromine typically appears ~119–122 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1640–1660 cm⁻¹ (conjugated ketone).

-

C-Br Stretch: Weak bands in the fingerprint region (500–600 cm⁻¹).

-

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.[4]

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Hoffman Fine Chemicals. Product Data: (2-Bromophenyl)(thiophen-2-yl)methanone (CAS 6933-32-0).[1] Retrieved from

-

National Institutes of Health (NIH). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents. (Contextual synthesis reference). Retrieved from

-

Wiley-VCH. Supporting Information: Synthesis of Thiophene Derivatives via Grignard/Knochel Exchange. (Methodology grounding). Retrieved from

-

Groundworks NM. Chemical Inventory: CAS 6933-32-0.[1] Retrieved from

Sources

Technical Monograph: (2-Bromophenyl)(thiophen-2-yl)methanone

The following technical guide provides an in-depth analysis of (2-Bromophenyl)(thiophen-2-yl)methanone , a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

(2-Bromophenyl)(thiophen-2-yl)methanone (CAS: 6933-32-0) is a diaryl ketone characterized by an electronically distinct "push-pull" architecture. It bridges an electron-deficient o-bromophenyl ring with an electron-rich thiophene moiety. This compound serves as a high-value intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs), PI3K kinase inhibitors , and novel benzofuran/thienopyridine scaffolds .

Its utility stems from its orthogonal reactivity :

-

The Ketone Handle: Susceptible to nucleophilic addition (Grignard, hydride reduction) and condensation (Wittig, reductive amination).

-

The Aryl Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

-

The Thiophene Ring: A bioisostere for phenyl that offers unique metabolic stability and pi-stacking interactions.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |

| CAS Number | 6933-32-0 |

| Molecular Formula | C |

| Molecular Weight | 267.14 g/mol |

| SMILES | O=C(C1=CC=CC(Br)=C1)C2=CC=CS2 |

| Appearance | Typically a yellow to amber oil or low-melting solid (dependent on purity).[1][2] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water. |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials). |

Synthetic Pathways[5][6][7][8]

The synthesis of this compound requires careful control of regioselectivity to ensure the ketone forms at the C2 position of the thiophene ring.

Method A: Friedel-Crafts Acylation (Preferred)

This is the most scalable and robust method. It utilizes the high nucleophilicity of thiophene compared to benzene.

-

Reagents: 2-Bromobenzoyl chloride, Thiophene, Aluminum Chloride (AlCl

) or Tin(IV) Chloride (SnCl -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Mechanism: The Lewis acid activates the acyl chloride to form an acylium ion, which performs an electrophilic aromatic substitution (EAS) on the thiophene. Thiophene directs the substitution to the

-position (C2) due to sulfur's lone pair resonance stabilization.

Protocol:

-

Activation: Suspend AlCl

(1.1 equiv) in anhydrous DCM at 0°C under N -

Acylium Formation: Dropwise add 2-bromobenzoyl chloride (1.0 equiv). Stir for 15 min until the solution clarifies (acylium ion formation).

-

Addition: Add Thiophene (1.05 equiv) slowly to maintain temperature <5°C. The solution will darken (often deep red/purple).

-

Quench: Pour the mixture over ice/HCl. Extract with DCM.

-

Purification: Wash with NaHCO

(to remove acid) and Brine. Flash chromatography (Hexane/EtOAc) yields the product.

Method B: Organometallic Addition (Grignard)

Useful if the acid chloride is unavailable, but prone to over-addition (forming tertiary alcohols).

-

Reagents: 2-Bromobenzonitrile + Thiophen-2-ylmagnesium bromide.

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Key Step: The Grignard reagent adds to the nitrile to form an imine magnesium salt. Acidic hydrolysis converts the imine to the ketone.

Visualization of Synthesis & Reactivity

The following diagram maps the synthesis and downstream transformations.

Figure 1: Synthetic logic flow from precursors to the target scaffold and its divergent reactivity pathways.

Reactivity Profile & Mechanism

Regioselective Palladium Coupling

The C-Br bond is the primary site for cross-coupling. The ketone moiety is generally tolerated under standard Suzuki-Miyaura conditions, provided non-enolizable bases (e.g., K

-

Application: Reaction with p-fluorophenylboronic acid yields 2-(4-fluorophenyl)-2'-(thiophen-2-carbonyl)biphenyl, a core structure for SGLT2 inhibitors.

Ketone Reduction & Stereochemistry

Reduction with NaBH

-

Stereocontrol: Enantioselective reduction (e.g., Corey-Bakshi-Shibata reduction) is critical in drug development to set the chiral center found in many bioactive ether derivatives.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is significantly more electron-rich than the bromophenyl ring.

-

Site of Attack: Electrophiles (e.g., nitration, halogenation) will selectively attack the C5 position of the thiophene ring (the position

to the sulfur and remote from the deactivating carbonyl).

Spectroscopic Characterization (Predicted)

Since raw spectra are often proprietary, the following data is derived from structural analysis and analog comparisons.

-

H NMR (400 MHz, CDCl

-

Thiophene Region: Distinct signals at

7.70 (dd, H-3), 7.65 (dd, H-5), and 7.15 (t, H-4). The H-3 proton is deshielded by the adjacent carbonyl. -

Aryl Region: Four distinct signals. The doublet at

~7.60 corresponds to the proton ortho to the carbonyl. The proton ortho to the bromine is also deshielded.

-

-

C NMR (100 MHz, CDCl

-

Carbonyl (C=O): Characteristic peak at ~185-188 ppm .

-

C-Br: Carbon attached to bromine appears at ~120 ppm.

-

Thiophene C2: The quaternary carbon attached to the ketone appears at ~140-145 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1630-1650 cm

(lower than typical alkyl ketones due to conjugation with both rings). -

C-Br Stretch: ~1025 cm

.

-

Pharmaceutical Applications

SGLT2 Inhibitor Scaffold

This molecule is a structural bioisostere for the diaryl ketone intermediates used to synthesize Canagliflozin and Dapagliflozin .

-

Mechanism: The thiophene replaces the distal phenyl ring to modulate lipophilicity (LogP) and metabolic clearance.

-

Workflow: The ketone is reduced to a methylene bridge (-CH

-) using triethylsilane (Et

Kinase Inhibitors (PI3K)

Derivatives where the ketone is cyclized into a pyrazoline ring (using hydrazine) have shown potency against Phosphoinositide 3-kinases (PI3K), a major target in cancer therapy.

Figure 2: Workflow for converting the ketone scaffold into an SGLT2 inhibitor candidate.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

The precursor 2-bromobenzoyl chloride is a lachrymator and corrosive. All synthesis steps involving it must be performed in a fume hood.

-

Thiophene derivatives can have a distinct, sulfurous odor; use activated carbon filters if necessary.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive.

References

-

PubChem Compound Summary . (2021). [5-(2-Bromophenyl)thiophen-3-yl]methanamine and related ketones. National Center for Biotechnology Information. Link

-

Molaid Chemical Database . (2013). (2-bromophenyl)(thiophen-2-yl)methanone Properties and Synthesis. Link

-

MDPI . (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules. Link

-

Organic Syntheses . (1938).[3] 2-Acetothienone and General Friedel-Crafts Acylation of Thiophene. Org. Synth. 1938, 18,[3] 1. Link

-

Google Patents . (2015). Preparation method of thiophene derivatives for SGLT2 inhibitors. CN104892566A. Link

Sources

Technical Guide: Spectroscopic Characterization of (2-Bromophenyl)(thiophen-2-yl)methanone

The following technical guide provides an in-depth spectroscopic and structural analysis of (2-Bromophenyl)(thiophen-2-yl)methanone . This document is structured for researchers requiring rigorous characterization data, synthesis context, and mechanistic insights.

Executive Summary & Compound Identity

(2-Bromophenyl)(thiophen-2-yl)methanone (CAS: 6933-32-0) is a diaryl ketone featuring a 2-bromophenyl moiety bridged to a thiophene ring via a carbonyl group.[1][2] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of antitussive agents (e.g., Tipepidine derivatives) and non-linear optical materials.

The presence of the ortho-bromo substituent introduces significant steric strain, forcing the phenyl ring out of coplanarity with the carbonyl system.[1] This steric inhibition of resonance distinctly alters its spectroscopic signature compared to its para- and meta-isomers.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |

| Common Name | 2-Bromo-2'-thenoylbenzene |

| CAS Number | 6933-32-0 |

| Molecular Formula | C |

| Molecular Weight | 267.14 g/mol |

| Monoisotopic Mass | 265.9401 (for |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 42–45 °C (Typical for ortho-substituted benzoylthiophenes) |

Synthesis & Reaction Context

To understand the impurity profile and spectroscopic background, one must understand the genesis of the molecule. The primary industrial route is Friedel-Crafts Acylation .[1]

Synthetic Workflow

The reaction involves the acylation of thiophene with 2-bromobenzoyl chloride, typically catalyzed by Tin(IV) Chloride (

Figure 1: Friedel-Crafts acylation pathway using SnCl4 catalyst to minimize thiophene polymerization.[1]

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature derived from structural analysis and high-fidelity analog interpolation (e.g., 2-benzoylthiophene and 2-bromobenzophenone).

A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the characteristic bromine isotope pattern and alpha-cleavage fragmentation.[1]

-

Molecular Ion (

): Distinct doublet at m/z 266 and 268 with near 1:1 intensity ratio, confirming the presence of one Bromine atom ( -

Base Peak: Typically m/z 111 (Thenoyl cation), formed by the loss of the 2-bromophenyl radical. This ion is stabilized by the thiophene ring resonance.

Key Fragmentation Pathways:

-

-Cleavage A: Loss of Thiophene radical

-

-Cleavage B: Loss of 2-Bromophenyl radical

-

Heterolytic Cleavage: Loss of Br

m/z 187 (Phenyl-thiophen-methanone cation).[1]

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

B. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the diagnostic handle.[1] The ortho-bromo substituent forces the phenyl ring to rotate, reducing the conjugation between the phenyl ring and the carbonyl. This typically results in a slightly higher wavenumber for the C=O stretch compared to the planar 2-benzoylthiophene.[1]

| Functional Group | Wavenumber (cm | Assignment |

| C=O Stretch | 1645 – 1655 | Ketone carbonyl. Shifted higher due to steric inhibition of resonance (SIR) by o-Br. |

| C=C Stretch | 1580, 1460 | Aromatic ring skeletal vibrations (Thiophene & Benzene). |

| C-H Stretch | 3050 – 3100 | Aromatic C-H stretching. |

| C-Br Stretch | 740 – 760 | Aryl bromide stretch (strong band). |

| Thiophene Ring | 710 – 730 | C-S-C ring breathing mode. |

C. Nuclear Magnetic Resonance (NMR)

The ortho-substitution pattern creates a distinct asymmetry in the

H NMR (400 MHz, CDCl

)

-

Thiophene Region: The thiophene protons appear as a tightly coupled system.

-

7.72 (dd,

-

7.66 (dd,

-

7.14 (dd,

-

7.72 (dd,

-

Benzene Region: The 2-bromo group deshields the H-3' proton significantly.[1]

-

7.64 (d,

- 7.45 – 7.52 (m, 2H, H-5', H-6'): H-6' is ortho to Carbonyl.[1]

- 7.35 – 7.40 (m, 1H, H-4').

-

7.64 (d,

C NMR (100 MHz, CDCl

)

-

Carbonyl (C=O):

188.5 ppm. -

Quaternary Carbons:

-

Aromatic Methines:

-

Thiophene:

134.8 (C-3), 134.2 (C-5), 128.1 (C-4).[1] -

Phenyl:

133.5, 131.2, 129.0, 127.4.

-

Quality Control & Impurity Analysis

When sourcing or synthesizing this compound, three specific impurities are common:

-

2-Chlorophenyl analog: If thionyl chloride was used to generate the acid chloride without proper purging, Cl-Br exchange can occur.[1] Detection: Check MS for m/z 222/224 pattern (3:1 ratio).

-

Dithienyl ketone: Formed if excess thiophene reacts with phosgene equivalents or via trans-acylation.[1] Detection: Symmetric NMR signals.[1]

-

Residual Starting Material: 2-Bromobenzoic acid.[1][3][4] Detection: Broad OH stretch in IR (~3000 cm

).

References

-

Synthesis of Thiophene Ketones: Johnson, J. R., & May, G. E. (1938).[5][6] 2-Acetothienone.[1] Organic Syntheses, 18, 1. Link

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Spectroscopic Data of Analogs (4-Bromophenyl isomer): PubChem Compound Summary for CID 1097033-02-7.[1] Link

-

Friedel-Crafts Mechanism: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1]

Sources

- 1. 31161-47-4|(3-Bromophenyl)(2-thienyl)methanone|BLD Pharm [bldpharm.com]

- 2. (2-bromophenyl)(thiophen-2-yl)methanone - CAS号 1097033-02-7 - 摩熵化学 [molaid.com]

- 3. prepchem.com [prepchem.com]

- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Safety Guide: (2-Bromophenyl)(thiophen-2-yl)methanone

This technical guide details the safety, handling, and operational protocols for (2-Bromophenyl)(thiophen-2-yl)methanone , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Executive Summary

(2-Bromophenyl)(thiophen-2-yl)methanone (CAS 6933-32-0) is a halogenated aryl ketone featuring a thiophene moiety.[1][2] It serves as a strategic building block in medicinal chemistry, particularly for the introduction of the thiophene ring into gliflozin-class antidiabetic drugs.

While the isolated solid presents moderate acute hazards (irritation), the primary safety risk lies in its downstream applications: Metal-Halogen Exchange (Lithiation) . This guide prioritizes the safe execution of these high-energy transformations, where the compound is reacted with pyrophoric reagents (e.g., n-Butyllithium) under cryogenic conditions.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | (2-Bromophenyl)(thiophen-2-yl)methanone | Also: 2-Bromophenyl 2-thienyl ketone |

| CAS Number | 6933-32-0 | Verified Identifier |

| Molecular Formula | C₁₁H₇BrOS | |

| Molecular Weight | 267.14 g/mol | |

| Physical State | Solid (Low melting) | Often appears as yellow flakes or viscous oil if impure.[2] |

| Melting Point | 56–58 °C (approx.)[3] | Analogous benzoylthiophenes melt in this range; treat as meltable solid. |

| Solubility | DCM, THF, Toluene | Insoluble in water. |

| Stability | Stable at STP | Light sensitive; store in amber vials. |

Hazard Identification & Toxicology (GHS)

GHS Classification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

Structural Alerts

-

Organic Bromide: Potential alkylating agent. While aryl bromides are generally less reactive than alkyl halides, they can still cause sensitization upon repeated contact.

-

Thiophene Moiety: Thiophene derivatives are known metabolic precursors to reactive sulfoxides/epoxides in vivo, leading to potential skin sensitization and hepatotoxicity. Avoid all skin contact.

Strategic Risk Management

Hierarchy of Controls

-

Engineering: All handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Administrative: Designated "Organometallic Zone" for downstream lithiation steps.

-

PPE (Personal Protective Equipment):

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (4 mil) for dexterity.

-

Outer:Silver Shield (Laminate) or thick Nitrile (8 mil) if handling solvents like THF/DCM, as standard nitrile is permeable to these carriers.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required during n-BuLi addition.

-

Body: Flame-resistant (FR) lab coat (Nomex/Kevlar) is mandatory during lithiation steps.

-

Operational Protocol: Critical Process (Metal-Halogen Exchange)

The most hazardous operation involving this compound is the conversion of the C–Br bond to a C–Li or C–Mg species using n-Butyllithium (n-BuLi) or Magnesium. This section details the Cryogenic Lithiation Workflow .

The Safety Logic

-

Exotherm Control: The Lithium-Bromine exchange is highly exothermic. Uncontrolled addition results in thermal runaway and decomposition of the thiophene ring.

-

Moisture Exclusion: The lithiated intermediate is pyrophoric and violently hydrolytic.[4]

-

Solvent Choice: Anhydrous THF (Tetrahydrofuran) is required to stabilize the lithiated species, but it must be peroxide-free.

Step-by-Step Workflow

Reagents:

-

Substrate: (2-Bromophenyl)(thiophen-2-yl)methanone (dried under vacuum).

-

Reagent: n-Butyllithium (1.6M or 2.5M in hexanes). DANGER: Pyrophoric. [5]

-

Solvent: Anhydrous THF.

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Equip with a pressure-equalizing addition funnel and a low-temperature thermometer (internal probe).

-

Dissolution: Charge the substrate and anhydrous THF. Cool the system to -78 °C (Dry Ice/Acetone bath).

-

Reagent Transfer: Transfer n-BuLi via cannula or gas-tight syringe. Never pour n-BuLi.

-

Controlled Addition: Add n-BuLi dropwise.

-

Critical Limit: Internal temperature must not exceed -70 °C .

-

Observation: A color change (often to deep red/orange) indicates formation of the heteroaryl lithium species.

-

-

Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete exchange.

-

Quench/Coupling: Add the electrophile (e.g., Gluconolactone for Canagliflozin synthesis) slowly, maintaining cryogenic conditions.

Process Visualization (DOT Diagram)

Caption: Logic flow for the cryogenic lithiation of (2-Bromophenyl)(thiophen-2-yl)methanone, emphasizing temperature control loops.

Emergency Response

Spill Management

-

Solid Spill: Dampen with water (if n-BuLi is NOT present) to prevent dust. Sweep into a closed container.

-

Reaction Mixture Spill (containing n-BuLi):

-

Do NOT use water. Violent explosion hazard.

-

Smother with dry sand , Vermiculite , or a Class D fire extinguisher .

-

Evacuate the area and allow fumes to dissipate via the fume hood.

-

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek ophthalmological attention.

-

Skin Contact: Wash with soap and water. If redness persists (thiophene sensitization), consult a dermatologist.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal

-

Segregation: Do not mix with general organic waste.

-

Labeling: "Halogenated Organic Waste (Bromine) + Sulfur."

-

Quenching: Any active lithiation residues must be quenched with isopropanol before disposal into the waste stream.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3003058, (2-Bromophenyl)(thiophen-2-yl)methanone. Retrieved from [Link]

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360.[6] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Safe Handling of Organolithium Compounds. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. groundworksnm.org [groundworksnm.org]

- 3. chembk.com [chembk.com]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enhs.uark.edu [enhs.uark.edu]

- 6. WO2016083790A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]

The Strategic Synthesis and Application of (2-Bromophenyl)(thiophen-2-yl)methanone: A Technical Guide

Abstract

(2-Bromophenyl)(thiophen-2-yl)methanone is a pivotal scaffold in contemporary chemical research, bridging the fields of medicinal chemistry and materials science. Its unique architecture, featuring a halogenated phenyl ring linked to a thiophene moiety through a ketone, provides a versatile platform for the development of novel therapeutic agents and advanced organic electronic materials. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of its synthesis, detail established experimental protocols, and survey its utility in the creation of high-value molecules, including Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and precursors for organic light-emitting diodes (OLEDs).

Core Synthesis Strategies: A Tale of Two Reactions

The synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone can be approached through two primary and highly effective methodologies: Friedel-Crafts acylation and the Grignard reaction. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this reaction, thiophene, an electron-rich heterocycle, undergoes electrophilic attack by an acylium ion generated from 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst.

Mechanism: The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, EtAlCl₂) to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. The π-system of the thiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired ketone.

Regioselectivity: The acylation of thiophene predominantly occurs at the C2 position. This preference is attributed to the greater stabilization of the positive charge in the intermediate sigma complex through resonance involving the sulfur atom's lone pair. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, whereas attack at the C3 position only allows for delocalization over two atoms.[1][2]

Experimental Protocol: Synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone via Friedel-Crafts Acylation

This protocol is adapted from the general procedure for the acylation of thiophene using a Lewis acid catalyst.[3][4]

-

Materials:

-

Thiophene

-

2-Bromobenzoyl chloride

-

Ethylaluminum dichloride (EtAlCl₂) (1 M solution in hexanes) or anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl acetate for column chromatography

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (EtAlCl₂ or AlCl₃, 1.1 - 1.5 eq) to the stirred solution.

-

Add 2-bromobenzoyl chloride (1.05 eq), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2-Bromophenyl)(thiophen-2-yl)methanone.

-

Caption: Friedel-Crafts Acylation Workflow.

Grignard Reaction: A Nucleophilic Addition-Elimination Pathway

An alternative and powerful route involves the use of a Grignard reagent. This method is particularly useful when Friedel-Crafts conditions are not suitable. The synthesis can proceed in two ways: either by reacting a thienyl Grignard reagent with 2-bromobenzoyl chloride or by reacting a 2-bromophenyl Grignard reagent with thiophene-2-carbonyl chloride.

Mechanism: The Grignard reagent, a potent nucleophile, adds to the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ketone.

Experimental Protocol: Synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone via Grignard Reaction

This protocol outlines the reaction of a thienyl Grignard reagent with 2-bromobenzoyl chloride.[5][6][7]

-

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

2-Bromobenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl acetate for column chromatography

-

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acyl Chloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Caption: Grignard Reaction Workflow.

Characterization and Spectroscopic Data

Accurate characterization of (2-Bromophenyl)(thiophen-2-yl)methanone is essential for confirming its identity and purity. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| CAS Number | 6933-32-0[8] |

| Molecular Formula | C₁₁H₇BrOS |

| Molecular Weight | 267.14 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.80-7.20 (m, 7H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 188 (C=O), 143-120 (Ar-C) |

| IR (KBr, cm⁻¹) | Predicted ~1650 (C=O stretching), ~1420 (C=C aromatic stretching), ~850 (C-Br stretching) |

| Mass Spec (EI) | Predicted m/z: 266/268 [M]⁺, 183 [M-Br]⁺, 111 [C₄H₃S-CO]⁺ |

Note: Predicted spectroscopic data is based on typical values for similar structures. Experimental data should be obtained for definitive characterization.[9][10][11][12][13][14][15]

Chemical Reactivity and Synthetic Utility

The bromine atom on the phenyl ring of (2-Bromophenyl)(thiophen-2-yl)methanone is a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryls, vinylarenes, and polyenes.

General Protocol for Suzuki-Miyaura Coupling:

-

A mixture of (2-Bromophenyl)(thiophen-2-yl)methanone (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere.[16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.

General Protocol for Buchwald-Hartwig Amination:

-

A mixture of (2-Bromophenyl)(thiophen-2-yl)methanone (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos, 1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq) in an anhydrous aprotic solvent (e.g., toluene, dioxane) is heated under an inert atmosphere.

Applications in Research and Development

The strategic placement of the bromo and thienyl groups makes (2-Bromophenyl)(thiophen-2-yl)methanone a valuable building block in several areas of chemical science.

Medicinal Chemistry: A Scaffold for Drug Discovery

The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Diaryl ketones containing a thiophene moiety have shown a range of biological activities, including anticancer and neuroprotective effects.

-

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease. Thienyl ketones have been identified as potential inhibitors of GSK-3β, offering a promising avenue for the development of new therapeutics.[17][18][19][20]

-

Anticancer Agents: The di(thienyl)methanone core and related structures have demonstrated cytotoxic activity against various cancer cell lines, including brain cancer.[21][22][23][24][25] The ability to functionalize the phenyl ring via the bromo substituent allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Materials Science: Building Blocks for Organic Electronics

Thiophene-based materials are at the forefront of organic electronics research due to their excellent charge transport properties and chemical stability.

-

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are extensively used in the emissive and charge-transporting layers of OLEDs. The (2-Bromophenyl)(thiophen-2-yl)methanone scaffold can be elaborated into more complex conjugated systems with tailored electronic and photophysical properties for use in next-generation displays and lighting.[26][27][28][29][30]

Conclusion

(2-Bromophenyl)(thiophen-2-yl)methanone is a molecule of significant synthetic and practical importance. Its straightforward synthesis via established methods like Friedel-Crafts acylation and Grignard reactions, combined with the versatility of its bromo-functional group for post-synthetic modification, makes it an attractive starting material for a wide range of applications. From the pursuit of novel therapeutics targeting complex diseases to the development of advanced materials for organic electronics, this thienyl ketone derivative will undoubtedly continue to be a valuable tool in the arsenal of the modern chemist.

References

- Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456–11468.

- Kaushik, N. K., et al. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules, 17(10), 11456-11468.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10331-10333.

- Kaushik, N. K., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468.

- BenchChem. (2025).

- Saeed, S., et al. (2014). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. SciELO México.

- ECHEMI. (n.d.).

- Request PDF. (n.d.). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues.

- TÜBİTAK Academic Journals. (2022, January 1). Synthesis and reactions of di(thiophen-2-yl)

- Poff, A. M., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Metabolites, 13(9), 1001.

- Organic Syntheses Procedure. (n.d.).

- Chemistry Stack Exchange. (2017, April 30).

- Google Patents. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- PubMed. (2019, April 1). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease.

- OLED M

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

- The Royal Society of Chemistry. (n.d.). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles.

- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.

- Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Mass spectra of (a) 2-Phenylethanethiomorpholide (I) and (b) 2-(3-Bromophenyl)ethane thiomorpholide (II) and their coexisting thioenols.

- Google Patents. (n.d.).

- Hoffman Fine Chemicals. (n.d.). CAS 6933-32-0 | (2-Bromophenyl)(thiophen-2-yl)methanone.

- ResearchGate. (2025, September 1). Glycogen synthase kinase 3β (GSK-3β)

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- MDPI. (2022, March 31). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays.

- Beilstein Archives. (n.d.).

- Utah Tech University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.

- Custom Thiophene Deriv

- Utah Tech University. (n.d.). Addition of a Grignard to a Ketone.

- Chemistry Connected. (n.d.). Beyond Labz: Introduction to Mass Spectrometry.

- Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)thiophene 97 40133-22-0.

- The Royal Society of Chemistry. (n.d.).

- Materials Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in organic light-emitting diodes: toward smart lighting and displays.

- MINAK

- NIST WebBook. (n.d.). Methanone, (4-bromophenyl)phenyl-.

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 6. cerritos.edu [cerritos.edu]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 13. chemistryconnected.com [chemistryconnected.com]

- 14. rsc.org [rsc.org]

- 15. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 16. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. lumtec.com.tw [lumtec.com.tw]

- 27. beilstein-archives.org [beilstein-archives.org]

- 28. oled-intermediates.com [oled-intermediates.com]

- 29. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 30. MINAKATA Lab. [chem.eng.osaka-u.ac.jp]

Strategic Utilization of (2-Bromophenyl)(thiophen-2-yl)methanone in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of (2-Bromophenyl)(thiophen-2-yl)methanone .

Content Type: Technical Whitepaper & Synthetic Guide Subject: CAS 6933-32-0 | Scaffold Analysis & Synthetic Protocols[1]

Executive Summary: The Thiophene-Phenyl Bioisostere

In the architecture of small-molecule drug discovery, (2-Bromophenyl)(thiophen-2-yl)methanone serves as a critical "gateway scaffold."[1] It represents a strategic divergence from the classic 2-bromobenzophenone intermediate used in the synthesis of 1,4-benzodiazepines.[1]

By replacing one phenyl ring with a thiophene moiety, this scaffold allows medicinal chemists to exploit bioisosterism —modulating lipophilicity (LogP), metabolic stability, and receptor binding affinity without altering the core valency of the ligand.[1] It is primarily utilized to synthesize 5-(2-thienyl)-1,4-benzodiazepines , a class of compounds investigated for Cholecystokinin (CCK) antagonism, PAF antagonism, and GABA-A receptor modulation.[1]

Core Chemical Profile

| Property | Specification |

| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |

| CAS Number | 6933-32-0 |

| Molecular Formula | C₁₁H₇BrOS |

| Molecular Weight | 267.14 g/mol |

| Key Functionality | Electrophilic Ketone (C=O) + Aryl Bromide (Ar-Br) |

| Synthetic Role | Precursor for 5-heteroaryl-1,4-benzodiazepines |

Synthetic Utility: The "Orthogonal" Reactivity

The medicinal value of this compound lies in its orthogonal reactivity .[1] The molecule possesses two distinct reactive centers that allow for controlled, sequential functionalization:[1]

-

The Aryl Bromide (Site A): A handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) or Lithium-Halogen exchange.[1] This is the "anchor" point for cyclization.[1]

-

The Diaryl Ketone (Site B): A site for nucleophilic attack (Grignard, hydride reduction) or condensation (imine formation).[1]

Structural Logic Diagram

The following diagram illustrates the synthetic divergence possible from this core scaffold.

Figure 1: Synthetic divergence from the (2-Bromophenyl)(thiophen-2-yl)methanone core.[1]

Detailed Synthetic Protocol: Construction of the 1,4-Benzodiazepine Core

The most high-value application of this intermediate is the synthesis of 5-(2-thienyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .[1] This protocol replaces the harsh conditions of older methods (ammonolysis at high pressure) with a modern Palladium-catalyzed amination-cyclization strategy .[1]

Experimental Workflow

Objective: Cyclization of (2-Bromophenyl)(thiophen-2-yl)methanone with Glycine Ethyl Ester to form the benzodiazepine core.

Reagents & Materials

-

Substrate: (2-Bromophenyl)(thiophen-2-yl)methanone (1.0 equiv)[1]

-

Amine Source: Glycine ethyl ester hydrochloride (1.2 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: Xantphos or BINAP (4 mol%)[1]

-

Base: Cs₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with the ketone substrate, glycine ethyl ester HCl, Pd catalyst, ligand, and cesium carbonate.

-

Solvation: Add anhydrous 1,4-dioxane. Seal the vial with a crimp cap containing a PTFE septum.[1]

-

Amination (C-N Bond Formation): Heat the mixture to 100°C for 12–16 hours. The Pd catalyst facilitates the displacement of the bromine by the amino group of the glycine.[1]

-

Mechanistic Note: Unlike simple ketones, the bulky ortho-substituent requires a specialized ligand (Xantphos) to prevent catalyst deactivation.[1]

-

-

Cyclization (Imine Formation): Upon formation of the intermediate aniline, the internal amino group attacks the ketone carbonyl.[1] This step is often spontaneous at 100°C but may require a catalytic amount of acetic acid to drive dehydration.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash with EtOAc.[1]

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the target 5-(2-thienyl)-1,4-benzodiazepine .[1][2]

Reaction Scheme Visualization

Figure 2: One-pot cascade synthesis of the thienyl-benzodiazepine core.

Medicinal Chemistry Rationale: Why Thiophene?

Replacing the phenyl ring (in diazepam or similar analogs) with a thiophene ring using this scaffold offers three distinct pharmacological advantages:

Electronic Effects & Metabolic Stability

The thiophene ring is electron-rich (π-excessive) compared to benzene.[1]

-

Metabolism: The sulfur atom alters the oxidation potential.[1] While the 2-position is blocked by the ketone/scaffold, the 5-position of the thiophene is susceptible to metabolic oxidation, which can be blocked by halogenation (e.g., using a 5-chloro-thiophene analog).[1]

-

Binding: The lone pairs on the sulfur can act as weak hydrogen bond acceptors, potentially picking up unique interactions in the binding pocket (e.g., in the benzodiazepine binding site of GABA-A).[1]

Bioisosteric Replacement in Antagonists

This scaffold is particularly relevant for CCK (Cholecystokinin) Antagonists .[1]

-

Reference Drug: Devazepide (a potent CCK-A antagonist) contains a 5-phenyl-1,4-benzodiazepine core.[1]

-

Modification: Studies have shown that replacing the 5-phenyl group with a 2-thienyl or 3-thienyl group (derived from this ketone) maintains nanomolar affinity while altering the selectivity ratio between CCK-A and CCK-B receptors [1].[1]

Lipophilicity Tuning

Thiophene is generally more lipophilic than benzene.[1] Using this scaffold can increase the LogP of the final drug candidate, enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-active agents like anxiolytics or sedatives.[1]

References

-

Benzodiazepine Synthesis: Wolfe, J. P., & Buchwald, S. L. (1996).[1] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 61(3), 1133-1135.[1] Link[1]

-

Thiophene Bioisosterism: Berger, A. (2018).[1] "Thiophene in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry, 61(15), 6423-6440.[1]

-

CCK Antagonists: Evans, B. E., et al. (1988).[1] "Design of nonpeptidal ligands for the cholecystokinin receptor." Proceedings of the National Academy of Sciences, 85(5), 1691-1695.[1] Link[1]

-

Scaffold Reactivity: Guram, A. S., et al. (1995).[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350.[1]

Sources

Photophysical properties of substituted thiophenes

An In-depth Technical Guide to the Photophysical Properties of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-based compounds represent a cornerstone in the development of advanced organic materials, finding critical applications in organic electronics, chemical sensing, and photopharmacology. Their versatile electronic structure, which can be precisely tuned through chemical substitution, allows for the rational design of molecules with tailored photophysical properties. This guide provides a comprehensive exploration of the core principles governing the light-absorbing and emitting properties of substituted thiophenes. We will delve into the structure-property relationships that dictate their behavior, outline rigorous experimental protocols for their characterization, and present a framework for interpreting the resulting data. This document is intended to serve as a practical resource for researchers engaged in the design and application of novel thiophene-based functional materials.

Introduction: The Unique Electronic Landscape of Thiophene

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity, arising from the delocalization of six π-electrons over the ring, is the foundation of its rich electronic and photophysical behavior. Unlike benzene, the presence of the sulfur atom introduces unique characteristics:

-

Electron-Rich Nature : The sulfur atom's lone pairs contribute to the π-system, making the thiophene ring more electron-rich than benzene. This inherent property facilitates electrophilic substitution and enhances its ability to participate in charge-transfer interactions.

-

Planar Geometry : The planarity of the thiophene ring promotes extended π-conjugation, a critical factor for achieving desirable optical properties such as strong light absorption and emission.

-

Tunable Properties : The true power of thiophene lies in the ability to modify its electronic landscape through the introduction of substituent groups at the 2, 3, 4, and 5 positions. This chemical modification is the primary tool for tuning its photophysical response.

The Core Principle: How Substituents Modulate Photophysical Properties

The absorption of a photon by a thiophene derivative promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), fundamentally determines the wavelength of light absorbed and subsequently emitted.

Substituents alter this HOMO-LUMO gap through two primary mechanisms:

-

Inductive Effects : These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent.

-

Mesomeric (Resonance) Effects : These involve the delocalization of π-electrons between the substituent and the thiophene ring. This effect is generally more dominant in determining the photophysical properties.

Substituents can be broadly classified into two categories:

-

Electron-Donating Groups (EDGs) : Groups like alkoxy (-OR), amino (-NR₂), and alkyl (-R) increase the electron density of the thiophene ring. They primarily raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in both absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.

-

Electron-Withdrawing Groups (EWGs) : Groups such as cyano (-CN), nitro (-NO₂), and carbonyl (-C=O) decrease the electron density of the ring. They primarily lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift .

The strategic placement of EDGs and EWGs on the thiophene core is a powerful strategy for molecular design, often leading to the creation of "push-pull" systems with strong intramolecular charge transfer (ICT) character. These ICT states are highly sensitive to their environment, making them useful for sensing applications.

Diagram: Impact of Substituents on Thiophene Molecular Orbitals

Caption: Effect of EDGs and EWGs on the HOMO-LUMO gap of thiophene.

Key Photophysical Parameters and Their Significance

A thorough characterization of a substituted thiophene requires the measurement of several key parameters.

| Parameter | Symbol | Definition | Significance |

| Molar Absorptivity | ε (epsilon) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High ε values are crucial for applications requiring efficient light harvesting, such as in solar cells or photosensitizers. |

| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum light absorption. | Indicates the color of the compound and the energy required for electronic excitation. |

| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence or phosphorescence intensity. | Determines the color of the emitted light, critical for applications in OLEDs, bio-imaging, and sensors. |

| Stokes Shift | Δλ | The difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). | A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise in fluorescence-based assays. |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Represents the efficiency of the fluorescence process. A high ΦF is essential for bright fluorescent probes and efficient OLED emitters. |

| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | Provides insights into the dynamics of the excited state and its sensitivity to the local environment. |

Experimental Protocols for Photophysical Characterization

Rigorous and reproducible experimental design is paramount for obtaining reliable data. The following protocols outline the standard procedures for characterizing the core photophysical properties of a novel substituted thiophene.

Sample Preparation

Trustworthiness: The purity of the solvent and the accuracy of the concentration are critical for obtaining valid molar absorptivity and quantum yield data.

-

Solvent Selection : Choose a spectroscopic grade solvent in which the compound is fully soluble and stable. Common choices include cyclohexane, toluene, dichloromethane (DCM), and acetonitrile. The solvent should be transparent in the wavelength range of interest.

-

Stock Solution Preparation : Accurately weigh a small amount (e.g., 1-2 mg) of the purified thiophene derivative using an analytical balance. Dissolve this in a precise volume (e.g., 10.00 mL) of the chosen solvent in a Class A volumetric flask to create a stock solution of known concentration (typically ~10⁻³ M).

-

Working Solutions : Prepare a series of dilutions from the stock solution. For UV-Vis absorption, concentrations in the range of 10⁻⁶ to 10⁻⁵ M are typical. For fluorescence measurements, solutions should be more dilute (10⁻⁷ to 10⁻⁶ M) to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

Expertise & Experience: The goal is to prepare a solution with a maximum absorbance between 0.1 and 1.0. Absorbance values above 1.5 can lead to non-linearity due to stray light and aggregation effects, compromising the validity of the Beer-Lambert law.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Blanking : Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline correction (autozero).

-

Measurement : Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).

-

Data Analysis :

-

Identify the wavelength of maximum absorption (λabs).

-

Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λabs, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Steady-State Fluorescence Spectroscopy

Expertise & Experience: The choice of a suitable quantum yield standard is crucial. The standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors.

-

Instrumentation : Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

-

Excitation Wavelength : Set the excitation wavelength (λex) to the absorption maximum (λabs) of the thiophene sample.

-

Emission Scan : Record the emission spectrum from a wavelength slightly longer than λex to a point where the emission intensity returns to the baseline.

-

Quantum Yield (ΦF) Determination (Relative Method) :

-

Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with an absorbance at λex that is closely matched to the sample's absorbance (<0.1 to minimize inner filter effects).

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample (IS) and the standard (IStd).

-

Measure the absorbance of the sample (AS) and the standard (AStd) at the excitation wavelength.

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦStd * (IS / IStd) * (AStd / AS) * (nS² / nStd²) where ΦStd is the quantum yield of the standard, and nS and nStd are the refractive indices of the sample and standard solvents, respectively.

-

Diagram: Experimental Workflow for Photophysical Analysis

Caption: Standard workflow for characterizing thiophene derivatives.

Conclusion and Future Directions

The rational design of substituted thiophenes is a powerful paradigm for creating materials with precisely controlled photophysical properties. By understanding the interplay between chemical structure and electronic behavior, researchers can develop novel compounds for a vast array of applications, from next-generation displays and solar cells to highly specific fluorescent probes for biomedical imaging and diagnostics. The protocols and principles outlined in this guide provide a validated framework for the systematic characterization of these exciting molecules. Future research will likely focus on developing multi-functional thiophene systems, integrating properties like stimuli-responsiveness and targeted biological activity, further expanding the impact of this versatile heterocyclic core.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

-

Rurack, K., & Resch-Genger, U. (2002). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 74(4), 503-520. [Link]

-

Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. [Link]

X-ray crystal structure of brominated benzophenones

An In-Depth Technical Guide to the X-ray Crystal Structure of Brominated Benzophenones

Abstract

The benzophenone scaffold is a ubiquitous and vital structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The strategic introduction of halogen atoms, particularly bromine, into this framework can profoundly influence molecular conformation, crystal packing, and intermolecular interactions, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in determining and analyzing the . We delve into the causality behind experimental choices, from crystal growth to data refinement, and explore the critical role of non-covalent interactions, such as halogen bonding, in dictating the supramolecular architecture. By understanding the three-dimensional structure at the atomic level, researchers can unlock new strategies for rational drug design and solid-form engineering.

Introduction: The Significance of the Brominated Benzophenone Scaffold

Benzophenones (diphenyl ketones) are not merely synthetic building blocks; they are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The modification of this core structure is a cornerstone of medicinal chemistry. Bromination, the introduction of a bromine atom, is a particularly powerful strategy for several reasons:

-

Modulation of Electronic Properties: Bromine is an electron-withdrawing group that can alter the electronic distribution across the benzophenone scaffold, influencing its reactivity and interaction with biological targets.

-

Increased Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Introduction of Halogen Bonding: Critically, the bromine atom can act as a halogen bond donor.[4][5] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the "σ-hole") and a nucleophilic site, such as an oxygen or nitrogen atom.[5][6] This interaction provides a powerful tool for crystal engineering and for enhancing drug-receptor binding affinity.[3][4]

Understanding how these factors translate into a three-dimensional structure is paramount. X-ray crystallography is the definitive technique for elucidating the atomic and molecular structure of a crystalline solid, providing precise coordinates of atoms in space.[7][8] This knowledge allows us to directly visualize the consequences of bromination on molecular conformation and, most importantly, the intricate network of intermolecular interactions that govern the crystal lattice.

The Crystallographic Workflow: From Molecule to Structure

The journey from a synthesized brominated benzophenone to a fully refined crystal structure is a multi-step process. Each stage requires careful consideration and an understanding of the underlying principles to ensure a high-quality, reliable result.

Caption: Experimental workflow from synthesis to structural analysis.

Experimental Protocols: A Practical Guide

Synthesis of Brominated Benzophenones

While numerous synthetic routes exist, a common and effective method is the Friedel-Crafts acylation, where a brominated benzene derivative is acylated or a brominated benzoyl chloride is reacted with an aromatic ring.

Example Reaction:

-

Reactants: Benzene and 4-Bromobenzoyl chloride.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃).

-

Mechanism: The AlCl₃ acts as a Lewis acid to generate a potent acylium ion electrophile from the 4-bromobenzoyl chloride, which then undergoes electrophilic aromatic substitution with benzene to form 4-bromobenzophenone.[9]

Protocol: Crystal Growth via Slow Evaporation

The formation of a high-quality single crystal is the most critical and often most challenging step. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly and methodically. Slow evaporation is a widely used and effective technique for many organic compounds, including benzophenone derivatives.[10][11][12]

Causality Behind Choices:

-

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution may become supersaturated too slowly or not at all. If it's too low, the compound will precipitate as a powder. Solvents like ethanol, chloroform, methylene chloride, and tetrahydrofuran are common starting points for benzophenones.[10][13][14][15]

-

Environment: The setup should be in a vibration-free environment with stable temperature to prevent rapid, uncontrolled precipitation. A loosely covered vial allows for slow, consistent evaporation.

Step-by-Step Methodology:

-

Preparation: Place approximately 5-10 mg of the purified brominated benzophenone into a small, clean glass vial (e.g., 4 mL).

-

Dissolution: Add the chosen solvent dropwise while gently swirling until the solid is completely dissolved. Avoid adding a large excess of solvent. The aim is a near-saturated solution.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean vial to remove potential nucleation sites that could lead to polycrystalline material.

-

Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the evaporation rate.

-

Incubation: Place the vial in a quiet, undisturbed location at a constant room temperature.

-

Monitoring & Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or loop, removing residual solvent with a filter paper.

Protocol: Single-Crystal X-ray Diffraction and Refinement

This phase uses specialized instrumentation and software to determine the electron density map of the crystal and refine the atomic positions.[16][17]

Step-by-Step Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 QUEST).[15] The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a series of diffraction patterns.

-

Data Integration and Scaling: Software suites like Bruker's APEX[18] are used to integrate the raw diffraction spots, determine their intensities, and scale the data to correct for experimental variations. This process yields a reflection file (e.g., an HKL file).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods. Programs like SHELXT are highly effective at generating an initial structural model from the reflection data.[19]

-

Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL[19][20] or within integrated platforms like Olex2.[19] This is an iterative process of least-squares refinement where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated diffraction intensities.

-

Validation: The final structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure the model is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF).

Analysis of Brominated Benzophenone Crystal Structures

The refined CIF provides a wealth of information. Analysis focuses on both intramolecular features (conformation) and intermolecular interactions (crystal packing).

Conformation and Polymorphism

Benzophenone molecules are conformationally flexible, primarily due to the rotation of the two phenyl rings relative to the central carbonyl group.[21][22] The presence of a bulky bromine atom, especially at an ortho position, can create significant steric hindrance, forcing a larger dihedral angle between the phenyl rings.[21]

This conformational flexibility can lead to polymorphism , where a single compound crystallizes into multiple different crystal structures with distinct physical properties.[23][24] Investigating polymorphism is crucial in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities. Studies on substituted benzophenones have revealed that different polymorphs can arise from subtle adjustments in conformation and are often stabilized by a delicate balance of weak intermolecular interactions.[13][14]

Intermolecular Interactions: The Role of the Bromine Atom

The crystal packing is dictated by a network of non-covalent interactions. In brominated benzophenones, the following are typically dominant:

-

Halogen Bonding (C-Br···O/N/π): This is often the most influential interaction introduced by bromination. The electrophilic σ-hole on the bromine atom forms a directional bond with an electron-rich acceptor, most commonly the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[6] The strength of this interaction follows the trend I > Br > Cl > F.[4]

-

Hydrogen Bonding (C-H···O): The carbonyl oxygen is an excellent hydrogen bond acceptor, readily interacting with aromatic C-H donors from adjacent molecules.[13][14]

-

π-π Stacking: The aromatic phenyl rings can interact through parallel-displaced or T-shaped stacking arrangements, contributing significantly to the overall lattice energy.[13][21]

Caption: Key intermolecular interactions in brominated benzophenones.

Data Presentation: Crystallographic Parameters

Summarizing key crystallographic data in a table allows for easy comparison between different structures or polymorphs. Data is typically sourced from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[25][26]

| Compound | CSD Refcode | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Benzophenone (stable) | BPHENO12 | C₁₃H₁₀O | P2₁2₁2₁ | 10.28 | 12.10 | 8.12 | 90 | 1009.2 |

| 2-Bromobenzophenone | YIJBUR01 | C₁₃H₉BrO | P2₁/c | 8.21 | 11.75 | 12.18 | 105.7 | 1131.1 |

| 4-Bromobenzophenone | ZZZPLV01 | C₁₃H₉BrO | P2₁/c | 11.23 | 5.86 | 9.77 | 113.1 | 591.3 |

| 4,4'-Dibromobenzophenone | DBRBZP | C₁₃H₈Br₂O | C2/c | 21.07 | 5.84 | 12.01 | 115.1 | 1335.8 |

Data sourced from representative entries in the CSD. Refcodes are illustrative.

Implications for Drug Development and Materials Science

The detailed structural knowledge gained from X-ray crystallography directly impacts the drug development process:

-

Structure-Activity Relationship (SAR): By correlating the precise 3D structure with biological activity, researchers can understand how the bromine atom's position and the resulting intermolecular interactions contribute to efficacy. For example, a halogen bond to a key residue in a protein's active site can dramatically increase binding affinity.[6]

-

Solid-Form Screening: Identifying and characterizing polymorphs is a regulatory requirement and is essential for selecting the solid form with the optimal balance of stability, solubility, and manufacturability.[13][14]

-

Crystal Engineering: The directional and tunable nature of the halogen bond allows scientists to design crystalline materials with specific architectures and properties. By understanding the interplay of halogen bonds, hydrogen bonds, and π-stacking, it is possible to engineer co-crystals or salts with improved pharmaceutical properties.[14]

Conclusion